molecular formula C18H18BrN3O2 B2428462 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromopyridine-3-carboxamide CAS No. 2034562-61-1

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromopyridine-3-carboxamide

Cat. No.: B2428462
CAS No.: 2034562-61-1
M. Wt: 388.265
InChI Key: LYNADROWVKIGEK-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromopyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H18BrN3O2 and its molecular weight is 388.265. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis

Research has shown that benzofuran derivatives are valuable in the synthesis of complex organic molecules. For example, benzofuran compounds have been synthesized from acrolein dimer and 1,3-dicarbonyl compounds using N-bromosuccinimide as an oxidizing agent. This method facilitated the synthesis of commercial drug molecules, demonstrating benzofuran's versatility in synthesizing pharmacologically relevant compounds (Huang et al., 2019).

Pharmacological Research

Benzofuran derivatives have been explored for their potential in treating various diseases. For instance, new benzofuran derivatives have been synthesized and tested for their in vitro anti-HIV activities, showing promise as therapeutic agents (Mubarak et al., 2007). Additionally, benzofuran-based N-benzylpyridinium derivatives have been designed as novel acetylcholinesterase inhibitors, highlighting their potential in treating diseases like Alzheimer's (Baharloo et al., 2015).

Material Science and Catalysis

In material science, benzofuran derivatives have been used in Suzuki–Miyaura cross-coupling reactions. Hexacationic triarylphosphine, with benzofuran derivatives, enhanced reaction rates, indicating their utility in developing new catalytic processes (Snelders et al., 2008).

Antimicrobial and Antitumor Activities

Benzofuran compounds have also been studied for their antimicrobial and antitumor activities. For example, certain benzofuran analogues synthesized from 5-bromosalicylaldehyde showed significant antimicrobial and pharmacological activities, suggesting their potential in developing new antimicrobial agents (Parameshwarappa et al., 2008). Moreover, cytotoxic lignans from Styrax camporum, including benzofuran derivatives, exhibited activity against cancer cell lines, underscoring their potential in cancer therapy (Teles et al., 2005).

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2/c1-22(2)15(17-8-12-5-3-4-6-16(12)24-17)11-21-18(23)13-7-14(19)10-20-9-13/h3-10,15H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNADROWVKIGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=CN=C1)Br)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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